5-Bromo-2,3-difluoro-4-ethoxyphenol

Description

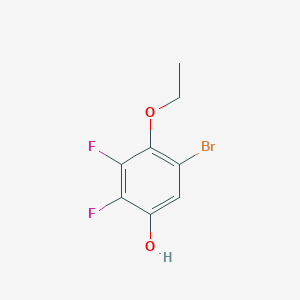

5-Bromo-2,3-difluoro-4-ethoxyphenol is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . It is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a phenol ring. This compound is used primarily in research and development settings.

Properties

IUPAC Name |

5-bromo-4-ethoxy-2,3-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAYJLHXTZNZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) bromide for the bromination step .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-2,3-difluoro-4-ethoxyphenol are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-ethoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

5-Bromo-2,3-difluoro-4-ethoxyphenol is utilized in various scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 5-Bromo-2,3-difluoro-4-ethoxyphenol exerts its effects is primarily through its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2,4-difluorophenol: Similar in structure but lacks the ethoxy group.

5-Bromo-2,3-difluoro-4-methoxyphenol: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

5-Bromo-2,3-difluoro-4-ethoxyphenol is unique due to the presence of both bromine and fluorine atoms along with an ethoxy group, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

5-Bromo-2,3-difluoro-4-ethoxyphenol is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of phenolic compounds, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom and two fluorine atoms on the aromatic ring, along with an ethoxy group that may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and reactivity, allowing it to effectively bind to enzymes and receptors involved in disease processes. This interaction can lead to the modulation of key biological pathways, resulting in therapeutic effects such as:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that play roles in cancer progression and other diseases.

- Antioxidant activity : Phenolic compounds are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| This compound | HeLa (Cervical Cancer) | 10.0 | DNA synthesis inhibition |

These findings suggest that the compound may induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays have shown that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of various phenolic compounds on MCF-7 cells. It was found that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) assessed the antimicrobial properties of several halogenated phenols. The study concluded that this compound showed promising results against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.